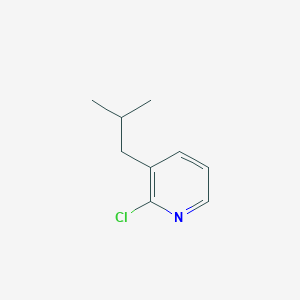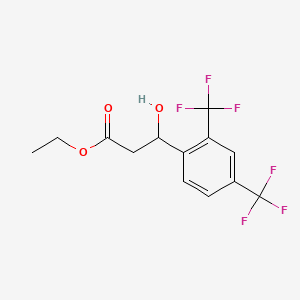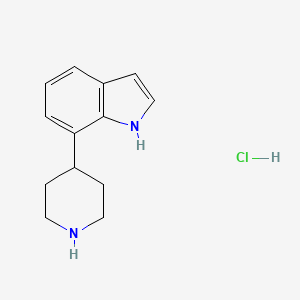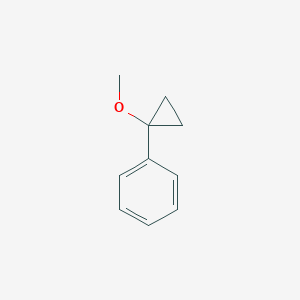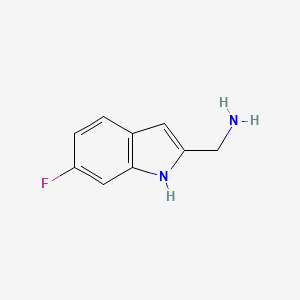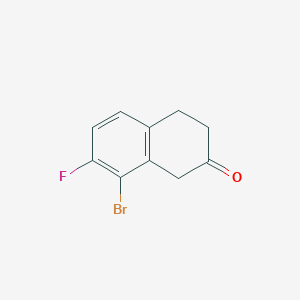
8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of bromine and fluorine atoms attached to the naphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a naphthalenone precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation, crystallization, and purification to obtain the final compound in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-7-chloro-3,4-dihydronaphthalen-2(1H)-one
- 8-Bromo-7-iodo-3,4-dihydronaphthalen-2(1H)-one
- 8-Bromo-7-methyl-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
8-Bromo-7-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions compared to similar compounds. The specific substitution pattern can lead to distinct chemical and physical properties, making it valuable for targeted research applications.
Eigenschaften
Molekularformel |
C10H8BrFO |
|---|---|
Molekulargewicht |
243.07 g/mol |
IUPAC-Name |
8-bromo-7-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrFO/c11-10-8-5-7(13)3-1-6(8)2-4-9(10)12/h2,4H,1,3,5H2 |
InChI-Schlüssel |
QFDIMVRXSCIUHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)

![2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672231.png)
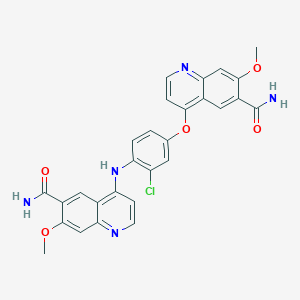

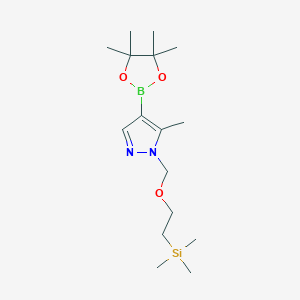
![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)
